molecular formula C27H36N6O10 B611309 Tetrazine-PEG5-NHS ester CAS No. 1682653-80-0

Tetrazine-PEG5-NHS ester

Cat. No.: B611309
CAS No.: 1682653-80-0
M. Wt: 604.62
InChI Key: DUPHIQYIPUTDJS-UHFFFAOYSA-N
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Description

Tetrazine-PEG5-NHS Ester is an amine-reactive labeling reagent often used for modification of proteins, peptides, or amine-modified oligonucleotides with tetrazine moiety . Hydrogen substituted tetrazines demonstrate exceptionally fast kinetics, generally at least 10 fold faster compared to methyl substituted tetrazines .


Synthesis Analysis

This compound has an N-hydroxysuccinimide (NHS) ester that can be reacted with primary amines and tetrazine, which is reactive to trans-cyclooctenes . The preparation of this compound involves the reaction of the NHS ester with primary amines .


Molecular Structure Analysis

The chemical formula of this compound is C27H36N6O10 . It has a molecular weight of 604.61 .


Chemical Reactions Analysis

This compound can react with primary amines and tetrazine, which is reactive to trans-cyclooctenes . Hydrogen substituted tetrazines demonstrate exceptionally fast kinetics, generally at least 10-fold faster compared to methyl substituted tetrazines .


Physical and Chemical Properties Analysis

This compound is a red amorphous solid to red oil . It is soluble in DMSO, DMF, DCM, THF, Chloroform . It has a molecular weight of 604.61 .

Scientific Research Applications

  • Ultrasound Molecular Imaging : Tetrazine-PEG5-NHS is used in the synthesis of DSPE-PEG2k-NHCO-PEG5-tetrazine lipid for microbubble capture in acute thrombus ultrasound molecular imaging (Wang et al., 2017).

  • Cancer Treatment and Drug Delivery : It's involved in the design, synthesis, and biological evaluation of triazine dendrimers bearing paclitaxel for cancer treatment (Lim et al., 2009).

  • Tissue Engineering and Biosensing : The compound is used in the production and functionalization of poly(ethylene glycol) hydrogel microparticles for tissue engineering, drug delivery, and biosensing applications (Jivan et al., 2016).

  • Molecular Imaging and Diagnostics : Tetrazine-PEG5-NHS ester plays a role in enhancing the reactivity for bioorthogonal pretargeting in molecular imaging and diagnostics (Rahim et al., 2015).

  • Supramolecular Gel Formation : It is utilized in the formation of supramolecular gels combining Diels-Alder reactions and metal coordination (Kawamoto et al., 2015).

  • Imaging, Detection, and Diagnostics : The compound is significant in tetrazine bioorthogonal chemistry, used extensively for imaging, detection, and diagnostic purposes (Wu & Devaraj, 2018).

  • Gelation Mechanism in Hydrogels : this compound is used to understand the gelation mechanism of Tetra-PEG hydrogel, a material with potential applications in drug delivery and tissue engineering (Nishi et al., 2014).

  • Pretargeted Live Cell Imaging : It is also applied in bioorthogonal tetrazine cycloadditions for live cell labeling and pretargeted imaging (Devaraj et al., 2008).

  • In Vivo Chemistry for Imaging and Therapy : The compound is utilized in expanding the use of tetrazine cycloadditions for in vivo imaging probes and pretargeted imaging of cancer cell biomarkers (Šečkutė & Devaraj, 2013).

  • Pretargeted Radioimmunotherapy : this compound is significant in developing pretargeted methodologies utilizing the inverse electron demand Diels-Alder reaction for delivering radiotherapeutic payloads to tumor tissue (Houghton et al., 2016).

  • Three-Dimensional Cell Culture : The compound is used in the development of cell-instructive hydrogels for tissue engineering applications (Alge et al., 2013).

  • Metal-Catalyzed Synthesis : It is involved in the metal-catalyzed one-pot synthesis of tetrazines directly from aliphatic nitriles and hydrazine (Yang et al., 2012).

  • Stabilization of Hydrogels : The compound aids in the investigation of the impact of hydrolytically cleavable groups on the stability of PEG-based hydrogels cross-linked via inverse electron demand Diels-Alder reaction (Ziegler et al., 2022).

  • Bioorthogonal Reactions in Biomedical Chemistry : this compound is key in bioorthogonal tetrazine chemistry applications in biomedical methodology, including imaging and diagnostics (Wu & Devaraj, 2016).

  • Synthesis of Bioorthogonal Tetrazines : The compound is utilized in the divergent synthesis of monosubstituted and unsymmetrical 3,6-disubstituted tetrazines from carboxylic ester precursors (Xie et al., 2020).

  • Sensitive Protein Detection via Immuno-PCR : this compound is employed in the production of cleavable antibody-DNA conjugates for sensitive protein detection (van Buggenum et al., 2016).

  • Hydrogel Synthesis and Stabilization : The compound plays a role in the synthesis and stabilization of hydrogels through tetrazine click-induced secondary interactions (Holt et al., 2020).

Mechanism of Action

Target of Action

Tetrazine-PEG5-NHS ester is primarily used as a PROTAC linker . It is a click chemistry reagent that contains a Tetrazine group, which can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Mode of Action

The compound has an N-hydroxysuccinimide (NHS) ester that can react with primary amines . It also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups . This allows it to effectively link different biomolecules together.

Biochemical Pathways

This compound is often used for the modification of proteins, peptides, or amine-modified oligonucleotides with a tetrazine moiety . This modification can affect various biochemical pathways depending on the specific proteins, peptides, or oligonucleotides that are being modified.

Pharmacokinetics

The compound’s aqueous solubility is substantially enhanced by a hydrophilic polyethylene glycol (peg) spacer arm , which could potentially impact its bioavailability.

Result of Action

The primary result of this compound’s action is the modification of proteins, peptides, or amine-modified oligonucleotides with a tetrazine moiety . This can lead to changes in the function or behavior of these biomolecules, depending on the specifics of the modification.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with primary amines and TCO groups can be incubated at room temperature for 30 minutes or on ice for 2 hours . Additionally, the compound’s solubility and reactivity may be affected by the pH and temperature of the environment .

Future Directions

Tetrazine-PEG5-NHS ester can be used in click chemistry applications such as the preparation of chitosan-polyacrylamide microspheres utilizing selective tetrazine-trans-cyclooctene (Tz-TCO) ligation and the construction of copper-64 radiolabeled antibody by the click reaction .

Biochemical Analysis

Biochemical Properties

Tetrazine-PEG5-NHS ester plays a crucial role in biochemical reactions due to its ability to form stable covalent bonds with primary amines. This property allows it to interact with a variety of biomolecules, including proteins, peptides, and amine-modified oligonucleotides . The compound’s tetrazine moiety is highly reactive towards trans-cyclooctenes, enabling rapid and efficient ligation reactions . This makes this compound an excellent choice for applications such as protein labeling, antibody conjugation, and the synthesis of bioconjugates .

Cellular Effects

This compound has been shown to influence various cellular processes. When used to label proteins or peptides, it can affect cell signaling pathways and gene expression by modifying key biomolecules involved in these processes . Additionally, the compound’s ability to form stable conjugates with cellular proteins can impact cellular metabolism by altering the function and localization of these proteins . Studies have demonstrated that this compound can be used to track and visualize cellular processes, providing valuable insights into cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amines to form stable amide bonds . This reaction is facilitated by the presence of the N-hydroxysuccinimide (NHS) ester group, which activates the carboxyl group for nucleophilic attack by the amine . The tetrazine moiety of the compound undergoes an inverse electron demand Diels-Alder reaction with trans-cyclooctenes, resulting in the formation of a stable covalent bond . This mechanism allows for the efficient and selective labeling of biomolecules, making this compound a powerful tool for biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is known to be moisture-sensitive, and its NHS ester group can hydrolyze in the presence of water, reducing its reactivity . To maintain its effectiveness, it is recommended to store this compound under an inert atmosphere and prepare stock solutions immediately before use . Long-term studies have shown that the compound remains stable for several days when stored in anhydrous solvents, but its reactivity decreases over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to label and track biomolecules without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruption of cellular function and metabolism . It is important to carefully optimize the dosage to achieve the desired labeling efficiency while minimizing any toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with primary amines and trans-cyclooctenes . The compound’s NHS ester group facilitates the formation of amide bonds with primary amines, while the tetrazine moiety undergoes a Diels-Alder reaction with trans-cyclooctenes . These interactions enable the efficient labeling and modification of biomolecules, which can impact metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . The compound’s PEG spacer arm enhances its solubility and stability, allowing it to be efficiently transported to target sites . Once inside the cell, this compound can localize to specific compartments or organelles, where it can interact with target biomolecules . This targeted distribution is crucial for its effectiveness in labeling and modifying cellular proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . For example, this compound may localize to the cytoplasm, nucleus, or other organelles, depending on the nature of the biomolecules it interacts with . This subcellular localization is essential for its role in modifying and labeling proteins and other biomolecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O10/c34-23(28-19-21-1-3-22(4-2-21)27-31-29-20-30-32-27)7-9-38-11-13-40-15-17-42-18-16-41-14-12-39-10-8-26(37)43-33-24(35)5-6-25(33)36/h1-4,20H,5-19H2,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPHIQYIPUTDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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